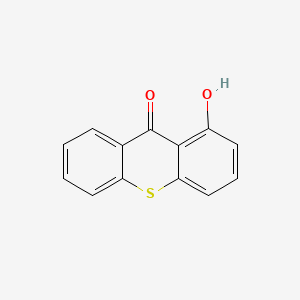

1-Hydroxy-9H-thioxanthen-9-one

Description

Contextualization within Thioxanthene (B1196266) Chemistry and Bioactive Compound Classes

1-Hydroxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthene class. ontosight.ai Thioxanthenes are characterized by a tricyclic structure where a sulfur atom replaces the oxygen in the xanthene backbone. wikipedia.orgnih.gov This class of compounds is closely related to phenothiazines and is known for a wide range of biological activities. wikipedia.orgencyclopedia.pub The core structure of this compound consists of this thioxanthene backbone with a hydroxyl (-OH) group at the first position and a ketone (=O) group at the ninth position. ontosight.ainih.gov

The presence of the sulfur atom and the hydroxyl group imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and biological research. ontosight.ai Thioxanthene derivatives, in general, have been investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The thioxanthone scaffold, a dibenzo-γ-pyrone structure, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govnih.gov

The broader class of thioxanthones, of which this compound is a member, are bioisosteres of naturally occurring xanthones. nih.govresearchgate.net Xanthones themselves are a well-studied class of polyphenolic compounds with a range of biological activities, including antioxidant and enzyme inhibition properties. orientjchem.orgmdpi.com The substitution of the oxygen atom in xanthones with a sulfur atom to form thioxanthones alters the electronic and steric properties of the molecule, leading to potentially different biological activities.

| Property | Value | Source |

| Molecular Formula | C13H8O2S | nih.gov |

| Molecular Weight | 228.27 g/mol | nih.gov |

| IUPAC Name | 1-hydroxythioxanthen-9-one | nih.gov |

| CAS Number | 84682-31-5 | nih.gov |

Historical Trajectories and Evolution of Thioxanthone Research

The study of thioxanthones has a rich history, with the first therapeutic application of a thioxanthone derivative, Miracil D (lucanthone), dating back to 1945 as an antischistosomal agent. eurekaselect.com This marked the beginning of extensive research into the biological and pharmacological activities of this class of compounds. eurekaselect.com The initial focus was largely on their antiparasitic properties.

However, the discovery of the antitumor activity of hycanthone (B1673430), a metabolite of lucanthone, opened up a new avenue of research in cancer chemotherapy. nih.govnih.gov While hycanthone itself was associated with toxicity, it spurred the development of newer generations of thioxanthone-based antitumor agents with improved efficacy and reduced side effects. eurekaselect.comnih.gov For instance, the third-generation thioxanthone SR271425 has shown broad-spectrum antitumor activity in preclinical models. nih.gov

In recent decades, research has expanded to explore a wider range of biological activities, including their potential as dual inhibitors of P-glycoprotein and tumor cell growth. eurekaselect.com Modern synthetic methodologies are continuously being developed to create novel thioxanthone derivatives with enhanced properties for various applications, including as photoinitiators in polymerization reactions. eurekaselect.comrsc.org The evolution of thioxanthone research highlights a continuous effort to understand the structure-activity relationships and to design new compounds with specific therapeutic or industrial applications. eurekaselect.comchemistryviews.org

Contemporary Research Significance and Future Trajectories for this compound

Contemporary research on this compound and its derivatives is focused on harnessing its potential biological activities. ontosight.ai Studies have indicated that thioxanthene derivatives, including this compound, possess antimicrobial properties. ontosight.ai While specific research on the anticancer activity of this compound is somewhat limited, the broader class of thioxanthones has shown promise in this area. ontosight.ainih.gov For example, a thioxanthene derivative, TXA1, has demonstrated the ability to reduce the viability of breast cancer and melanoma cell lines. nih.gov

The anti-inflammatory effects of thioxanthenes are also an area of active investigation. ontosight.ai Recent studies on trifluoromethyl thioxanthone analogues, which share the core thioxanthene structure, have revealed significant antioxidant, anticancer, and anti-inflammatory properties, with some compounds showing potent inhibition of COX-2. nih.govresearchgate.net

Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: The synthesis of new derivatives of this compound with varied substituents is a promising avenue to enhance its biological activity and explore new applications. researchgate.net The development of more efficient and environmentally friendly synthetic methods, such as the double aryne insertion into thioureas, will be crucial. chemistryviews.org

Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms through which this compound and its analogues exert their biological effects is needed. This includes identifying their specific molecular targets and signaling pathways.

Applications in Materials Science: The photoreactive nature of the thioxanthene core suggests potential applications in the development of new materials, such as photoinitiators for polymerization and stimuli-responsive materials. nih.govsmolecule.com

Drug Discovery and Development: Further preclinical studies are warranted to fully evaluate the therapeutic potential of promising this compound derivatives, particularly in the areas of cancer and inflammatory diseases. eurekaselect.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZKDMYTQDZSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233675 | |

| Record name | 1-Hydroxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84682-31-5 | |

| Record name | 1-Hydroxythioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-9H-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 9h Thioxanthen 9 One

Established Synthetic Routes to the 9H-Thioxanthen-9-one Core Scaffold

The construction of the tricyclic thioxanthenone system can be broadly categorized into methods that form the central ring through condensation reactions and those that employ cyclization or annulation strategies.

Classical Condensation Reactions

Classical condensation reactions remain a cornerstone for the synthesis of the 9H-thioxanthen-9-one core. These methods typically involve the acid-catalyzed reaction between two key building blocks to form the central heterocyclic ring.

A prevalent and traditional method for synthesizing thioxanthenones involves the acid-catalyzed condensation of a salicylic (B10762653) acid derivative, specifically thiosalicylic acid (2-mercaptobenzoic acid), with a phenol (B47542) or a substituted phenol. In this reaction, the thiol group of thiosalicylic acid reacts with the aromatic ring of the phenol, followed by an intramolecular acylation to form the thioxanthenone ring system. Concentrated sulfuric acid is a commonly employed catalyst and solvent for this transformation.

The reaction of thiosalicylic acid with various aromatic compounds, including phenols, provides a direct route to substituted thioxanthones. For instance, the condensation of mercaptobenzoic acid with phenoxyacetic acid in the presence of concentrated sulfuric acid yields 2-carboxymethoxythioxanthone in a one-step process with a high yield of 76%. google.com This method offers a significant advantage over multi-step syntheses.

| Salicylic Acid Derivative | Phenol/Arene | Catalyst/Conditions | Product | Yield (%) | Reference |

| Thiosalicylic Acid | Benzene (B151609) | H₂SO₄ | 9H-Thioxanthen-9-one | - | researchgate.net |

| Mercaptobenzoic Acid | Phenoxyacetic Acid | Concentrated H₂SO₄, 5-25°C then 50-60°C | 2-Carboxymethoxythioxanthone | 76 | google.com |

Table 1: Examples of Condensation Reactions of Salicylic Acid Derivatives with Phenols/Arenes.

While less common for the direct synthesis of the 9H-thioxanthen-9-one core from simple aryl aldehydes and phenols, related multi-step sequences can be employed. An efficient method involves a two-step sequence starting from 2-halobenzaldehydes. These are first reacted with 1-bromo-2-fluorobenzenes to form (2-fluorophenyl)(2-halophenyl)methanones. Subsequent reaction of these ketone intermediates with a sulfur source, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures furnishes the 9H-thioxanthen-9-one scaffold. researchgate.net

| Aryl Aldehyde Derivative | Phenol Derivative (Precursor) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Halobenzaldehydes | 1-Bromo-2-fluorobenzenes | 1. Two-step sequence to form (2-fluorophenyl)(2-halophenyl)methanones. 2. Na₂S·9H₂O, DMF, 60°C | 9H-Thioxanthen-9-ones | - | researchgate.net |

Table 2: Synthesis of 9H-Thioxanthen-9-ones via Aryl Aldehyde Derivatives.

Cyclization and Annulation Strategies

Modern synthetic approaches often utilize cyclization and annulation reactions, which can offer greater control over regioselectivity and functional group tolerance compared to classical methods.

Palladium-catalyzed annulation reactions provide a powerful tool for the construction of heterocyclic systems. While the direct reaction of salicylaldehyde (B1680747) with 1,2-dihaloarenes typically leads to xanthones (the oxygen analogues of thioxanthones), modifications to introduce a sulfur source are necessary for the synthesis of the thioxanthenone core. A more direct approach to a related sulfur-containing scaffold involves a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones, which can be derived from precursors related to salicylaldehydes and haloarenes. nih.gov This transformation provides a route to thioxanthone 10,10-dioxides.

| Salicylaldehyde Precursor | 1,2-Dihaloarene Derivative | Catalyst/Reagents/Conditions | Product | Yield (%) | Reference |

| Substituted Benzophenones | (Self-coupling of 2,2'-dihalo-benzophenones) | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80°C | 9H-Thioxanthen-9-one 10,10-dioxides | >70 (for many examples) | nih.gov |

Table 3: Palladium-Catalyzed Synthesis of Thioxanthone Derivatives.

The reaction of arynes with ortho-heteroatom-substituted benzoates presents a general and efficient method for the synthesis of thioxanthones. This reaction is presumed to proceed through a tandem intermolecular nucleophilic coupling of the benzoate (B1203000) with the aryne, followed by an intramolecular electrophilic cyclization. The arynes are typically generated in situ from silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF).

The reaction of methyl thiosalicylate with an aryne precursor in the presence of CsF in tetrahydrofuran (B95107) (THF) at elevated temperatures yields thioxanthone. This methodology has been successfully applied to synthesize various thioxanthone derivatives. nih.gov A notable development in aryne chemistry is the double aryne insertion into the C=S double bond of thioureas, followed by hydrolysis, which provides a facile route to a wide range of highly functionalized thioxanthones. chemistryviews.orgnih.gov

| o-Haloarenecarboxylic Acid Derivative | Aryne Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| Methyl thiosalicylate | o-(Trimethylsilyl)phenyl triflate | CsF, THF, 65°C, 24h | 9H-Thioxanthen-9-one | 35 | nih.gov |

| N,N'-Dimethylthiourea | o-Silylaryl triflates | Cesium carbonate, 18-crown-6 | Various thioxanthones | Good | chemistryviews.orgnih.gov |

Table 4: Synthesis of Thioxanthones via Aryne Intermediates.

Advanced Catalytic Oxidation Methods for Thioxanthone Formation

The formation of the thioxanthone scaffold, the core structure of 1-Hydroxy-9H-thioxanthen-9-one, can be achieved through various advanced catalytic oxidation methods. These methods offer efficient and often environmentally benign routes to this important class of compounds.

One notable approach involves the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones, which provides a direct and scalable route to 9H-thioxanthen-9-one 10,10-dioxides. nih.gov This transformation is significant as it constructs the thioxanthone core and simultaneously introduces the sulfone group. The reaction proceeds through a mechanism involving the formation of a sulfinate intermediate, which then undergoes intramolecular oxidative addition and reductive elimination to yield the final product. nih.gov

Visible-light-promoted photoredox catalysis has also emerged as a powerful, transition-metal-free strategy for the synthesis of thioxanthone derivatives. organic-chemistry.org This method relies on an intramolecular cyclization process that involves hydrogen atom transfer, C-C bond formation, and subsequent oxidative dehydrogenation. organic-chemistry.org The use of visible light and a photocatalyst, such as phenanthraquinone (PQ), in combination with an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8), allows for the reaction to proceed under mild conditions with high regioselectivity. organic-chemistry.org

Furthermore, a metal-free photocatalytic oxidation method using visible light and molecular oxygen has been developed for the synthesis of thioxanthones from 9H-thioxanthenes. nih.govnih.govmdpi.com This procedure employs riboflavin (B1680620) tetraacetate as a photocatalyst, offering a green and efficient alternative to traditional oxidation methods that often require harsh reagents. nih.govnih.govmdpi.com The reaction proceeds in high to quantitative yields and avoids the use of metal-containing catalysts or chemical oxidants. nih.gov

Below is a table summarizing these advanced catalytic oxidation methods:

| Catalytic System | Starting Material | Key Features | Product |

| Palladium Catalyst | Substituted Benzophenones | Scalable, direct route | 9H-thioxanthen-9-one 10,10-dioxides nih.gov |

| Visible Light/Photocatalyst (e.g., PQ) | Substituted 2-thioaryl benzaldehydes | Transition-metal-free, mild conditions, high regioselectivity | Thioxanthone derivatives organic-chemistry.org |

| Visible Light/Riboflavin Tetraacetate/O2 | 9H-Thioxanthenes | Metal-free, environmentally friendly, high yields | Thioxanthones nih.govnih.govmdpi.com |

Targeted Synthesis of this compound and its Hydroxylated Derivatives

The introduction of hydroxyl groups onto the thioxanthone scaffold is a key step in the synthesis of this compound and its derivatives. Directed hydroxylation strategies often rely on the use of precursors with appropriately positioned functional groups that can be converted to hydroxyl groups.

While direct C-H hydroxylation of the thioxanthone core is challenging, functionalization of pre-existing thioxanthone derivatives is a common approach. For instance, nucleophilic aromatic substitution (SNAr) reactions on halogenated thioxanthones can be employed to introduce hydroxyl groups or their precursors.

A prevalent and effective strategy for the synthesis of hydroxyl-substituted thioxanthones, including this compound, involves the demethylation of the corresponding methoxy-substituted precursors. This approach is advantageous as methoxy (B1213986) groups can be readily introduced and subsequently cleaved to yield the desired hydroxyl functionality.

A common synthetic route to hydroxylated xanthones, which can be adapted for thioxanthones, involves the reaction of a brominated aromatic ester with a dimethoxyphenol. The resulting intermediate is then hydrolyzed and cyclized to form a dimethoxy-substituted xanthone (B1684191). The final step is the deprotection of the methoxy groups to yield the dihydroxy-xanthone. mdpi.com A similar strategy can be envisioned for the synthesis of this compound, likely starting from a methoxy-substituted thiosalicylic acid derivative.

The demethylation step is crucial and can be achieved using various reagents. A multi-gram scale synthesis of a key building block for sulfone-fluoresceins involved the demethylation of a di-methoxy substituted benzophenone (B1666685) derivative as part of a three-step sequence. nih.gov This highlights the industrial applicability of demethylation in the synthesis of complex molecules containing the thioxanthone core.

Below is a table outlining a general demethylation strategy for obtaining hydroxyl-substituted thioxanthones:

| Starting Material | Key Reaction Step | Reagents | Product |

| Methoxy-substituted thioxanthone | Demethylation | Lewis acids (e.g., BBr3), strong protic acids (e.g., HBr) | Hydroxyl-substituted thioxanthone |

Chemical Reactivity and Transformation Pathways of this compound

The sulfur atom in the thioxanthone ring is susceptible to oxidation, leading to the formation of thioxanthone-10,10-dioxides (sulfones). This transformation significantly alters the electronic properties of the molecule. The oxidation of pre-formed thioxanthones is a common method to access the corresponding 10,10-dioxides. Reagents such as hydrogen peroxide in acetic acid are typically used for this purpose.

The resulting thioxanthen-9-one-10,10-dioxide exhibits distinct photochemical behavior. The triplet excited state of thioxanthen-9-one-10,10-dioxide has a high triplet energy and can undergo hydrogen abstraction reactions from various donor species. ufba.br The reactivity is attributed to the n,π* character of the carbonyl chromophore. ufba.br

The carbonyl group of this compound, like other thioxanthones, can be reduced to a hydroxyl group, and the thioxanthone ring system can be reduced to thioxanthene (B1196266). The reduction of thioxanthen-9-ones is a significant process, as some of their biological activities are thought to involve this transformation. researchgate.net

Photocatalytic methods have been developed for the reduction of various functional groups, and these can be applied to thioxanthone derivatives. For instance, a thioxanthone-TfOH complex has been shown to be a potent photoredox catalyst for a range of reduction reactions, including the hydrogenation of alkenes and imines, and the dehalogenation of halides. thieme-connect.de These reactions can proceed using green hydrogen sources like p-xylene (B151628) or water. thieme-connect.de

The reduction of thioxanthen-9-one-10,10-dioxide in the presence of a hydrogen donor solvent leads to the formation of the corresponding pinacol, which is a product of the coupling of two ketyl radicals. ufba.br The formation of the ketyl radical is a key step in the reduction mechanism and can be observed through techniques like laser flash photolysis. ufba.br

A summary of the reduction products of thioxanthone derivatives is provided in the table below:

| Starting Material | Reaction Type | Key Intermediates/Products |

| Thioxanthen-9-one (B50317) | Carbonyl reduction | Thioxanthen-9-ol |

| Thioxanthen-9-one | Full ring system reduction | 9H-Thioxanthene |

| Thioxanthen-9-one-10,10-dioxide | Photoreduction in H-donor solvent | Ketyl radical, Pinacol ufba.br |

Nucleophilic Substitution and Addition Reactions

The thioxanthone scaffold can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For instance, chlorinated thioxanthones are valuable precursors for the synthesis of various derivatives. A notable example is the reaction of 1-chloro-4-hydroxy-9H-thioxanthen-9-one with primary amines to produce a variety of 1-amino-substituted thioxanthones. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The carbonyl group at the 9-position is susceptible to nucleophilic addition, a characteristic reaction of ketones. However, the aromaticity of the fused rings provides significant stabilization, making this reaction less favorable than in simple aliphatic or alicyclic ketones. Under forcing conditions or with highly reactive nucleophiles, addition to the carbonyl can occur.

Aromatic Substitution Reactions

The benzene rings of the this compound are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group, the sulfur atom, and the carbonyl group.

The hydroxyl group at the 1-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The sulfur atom is also generally considered to be an ortho-, para-director. Conversely, the carbonyl group is a deactivating, meta-directing group, withdrawing electron density from the ring to which it is attached.

Given these competing effects, the substitution pattern on this compound will depend on the specific reaction conditions and the nature of the electrophile. The hydroxyl group's strong activating and directing effect would likely dominate, favoring substitution at the ortho and para positions relative to it (i.e., positions 2 and 4).

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 9h Thioxanthen 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a detailed molecular structure can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 1-Hydroxy-9H-thioxanthen-9-one, the spectrum is expected to show distinct signals for the seven aromatic protons and the single hydroxyl proton.

While specific experimental data for this compound is not widely published, its spectral features can be reliably predicted by analyzing the spectrum of the parent compound, 9H-thioxanthen-9-one, and considering the electronic effects of the C-1 hydroxyl substituent. The reported ¹H NMR data for 9H-thioxanthen-9-one in CDCl₃ shows four distinct proton environments. chemicalbook.com

Table 1: ¹H NMR Data for 9H-thioxanthen-9-one in CDCl₃ chemicalbook.com

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) |

|---|---|

| H-1, H-8 | 8.61 |

| H-4, H-5 | 7.61 |

| H-2, H-7 | 7.57 |

Note: The table presents data for the parent compound, 9H-thioxanthen-9-one.

The introduction of a hydroxyl (-OH) group at the C-1 position breaks the molecule's symmetry and significantly influences the chemical shifts of the protons on the substituted aromatic ring (H-2, H-3, H-4).

Hydroxyl Proton (1-OH): A new, often broad, singlet is expected to appear downfield, typically in the δ 10-13 ppm range, due to intramolecular hydrogen bonding with the C-9 carbonyl oxygen. This signal would disappear upon D₂O exchange.

Aromatic Protons: The electron-donating nature of the -OH group will cause shielding (an upfield shift to lower ppm values) of the ortho (H-2) and para (H-4) protons relative to their positions in the parent compound. The meta proton (H-3) would be less affected. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would experience minimal changes in their chemical shifts. The H-8 proton, being peri to the carbonyl group, is expected to remain the most downfield-shifted aromatic proton.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule, with each unique carbon atom typically producing a distinct signal. huji.ac.il The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. libretexts.org

For this compound, thirteen distinct signals are expected. The analysis of related thioxanthenone derivatives shows the carbonyl carbon (C-9) resonates significantly downfield, typically around δ 178-180 ppm. orgchemres.orgufba.br The introduction of the C-1 hydroxyl group would cause predictable shifts compared to the parent thioxanthenone structure.

C-1 (ipso-carbon): The direct attachment of the electronegative oxygen atom will cause a strong downfield shift.

C-2 and C-4 (ortho and para carbons): These carbons will be shielded (shifted upfield) due to the resonance electron-donating effect of the hydroxyl group.

C-9 (carbonyl carbon): The formation of an intramolecular hydrogen bond with the 1-OH group may cause a slight upfield shift of the C=O signal.

Other Aromatic Carbons: Carbons on the unsubstituted ring would show chemical shifts similar to those in the parent thioxanthenone. Quaternary carbons, which lack attached protons, generally show weaker signals. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-9 (C=O) | 175-180 | Carbonyl carbon, slightly shielded by H-bonding. ufba.br |

| C-1 | 155-165 | Aromatic carbon attached to -OH group. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals by revealing correlations between nuclei. Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D technique that identifies protons that are spin-spin coupled, typically those on adjacent carbons. oxinst.com

In a COSY spectrum of this compound, the following key correlations (cross-peaks) would be expected:

A correlation between the H-2 and H-3 signals.

A correlation between the H-3 and H-4 signals.

A chain of correlations connecting H-5, H-6, H-7, and H-8 on the unsubstituted ring.

These cross-peaks confirm the bonding sequence of the protons within each aromatic ring, allowing for definitive assignment of the ¹H NMR spectrum. oxinst.comresearchgate.net The absence of cross-peaks between the two sets of aromatic protons would confirm their location on separate rings. oxinst.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations like stretching and bending. vscht.cz The spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, several characteristic absorption bands are expected. The analysis of various thioxanthenone derivatives provides a basis for these assignments. orgchemres.orguobaghdad.edu.iq

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3500 | Broad band, indicative of the hydroxyl group. orgchemres.org |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium intensity peaks. uobaghdad.edu.iq |

| C=O Stretch (Ketone) | 1620-1650 | Strong, sharp absorption. Lowered frequency due to conjugation and intramolecular H-bonding. orgchemres.orgufba.br |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp bands of varying intensity. orgchemres.org |

| C-O Stretch | 1200-1300 | Medium to strong intensity band. |

The presence of a strong intramolecular hydrogen bond between the C-1 hydroxyl group and the C-9 carbonyl is expected to lower the C=O stretching frequency and broaden the O-H stretching band, which are key diagnostic features in the IR spectrum.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a molecule. avantesusa.com Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The C=C stretching modes of the aromatic rings are expected to be strong and sharp.

C-S Bond Vibrations: The carbon-sulfur bonds within the central ring should be readily observable in the Raman spectrum. stackexchange.com

Carbonyl Group: The C=O stretch, while very strong in the IR spectrum, is expected to be weaker in the Raman spectrum due to its high polarity.

Raman spectroscopy is particularly useful for studying the core heterocyclic structure and can provide detailed fingerprint information that complements the data from FT-IR. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing precise information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. The molecular formula of this compound is C13H8O2S, and its calculated exact mass is 228.02450067 Da nih.gov. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this value with ppm (parts-per-million) or even sub-ppm accuracy, confirming the elemental composition. nih.gov

The high resolving power of HRMS is also invaluable in the analysis of complex mixtures, allowing for the identification of novel thioxanthenone derivatives. nih.gov The ability to operate in data-independent acquisition (DIA) modes allows for the collection of comprehensive datasets, enabling retrospective analysis as new derivatives are synthesized or discovered. nih.gov This technique is foundational for confirming the identity of newly synthesized compounds within this class. nih.gov

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C13H8O2S | 228.02450067 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust method for the analysis of volatile and semi-volatile compounds like thioxanthenone derivatives. springernature.comnih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column before entering the mass spectrometer for ionization and detection. nih.gov

This technique is particularly useful for identifying this compound in a mixture and for studying its fragmentation patterns under electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint, characterized by a molecular ion peak (M+) and various fragment ions. The fragmentation pattern provides valuable structural information. For the thioxanthen-9-one (B50317) core, common fragmentation pathways involve the loss of CO, S, or CHO moieties, helping to confirm the presence of the characteristic tricyclic system. The stereoisomers of related heterocyclic compounds, such as perhydrothioxanthenes, have been successfully identified using GC-MS, highlighting the technique's utility in differentiating closely related structures within this chemical family. rsc.org

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions.

For thioxanthenone derivatives, single-crystal X-ray diffraction allows for the complete elucidation of their molecular architecture. nih.govgoums.ac.ir While the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related compounds provides significant insight into the structural parameters of the thioxanthenone scaffold.

For instance, the crystal structure of a second polymorph of thioxanthen-9-one-10,10-dioxide has been determined. researchgate.net This analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net Such studies provide exact measurements of the C-S, C=O, C-C, and C-O bond lengths, as well as the angles defining the geometry of the fused rings. The planarity of the aromatic moieties and the puckering of the central thioxanthene (B1196266) ring can be precisely quantified. In the case of thioxanthen-9-one-10,10-dioxide, the planes of the two aromatic moieties intersect at an angle of 7.04(6)°. researchgate.net This type of detailed structural data is crucial for understanding structure-activity relationships and for validating computational models.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H8O3S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 9.7499(3) | researchgate.net |

| b (Å) | 12.9758(4) | researchgate.net |

| c (Å) | 8.2681(3) | researchgate.net |

| β (°) | 103.784(2) | researchgate.net |

| Volume (ų) | 1015.90(6) | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule's chromophore. For this compound, the extended π-conjugated system of the thioxanthenone core acts as a potent chromophore, absorbing light in the ultraviolet and visible regions.

The UV-Vis spectrum of thioxanthenone and its derivatives is characterized by distinct absorption bands corresponding to π→π* and n→π* electronic transitions. Studies on various thioxanthenone derivatives show strong absorption in the UV-A and visible light regions. For example, the parent compound thioxanthone absorbs light around 405 nm. researchgate.net The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the solvent and the nature of substituents on the aromatic rings. researchgate.net The hydroxyl group at the C-1 position in this compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands compared to the unsubstituted thioxanthenone. The absorption properties of various 2,4-diethyl-thioxanthen-9-one derivatives in acetonitrile (B52724) highlight how different substituents influence the chromophore. mdpi.com Time-dependent DFT calculations are often used to interpret experimental UV-Vis spectra and understand the nature of the electronic transitions involved. rsc.org

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Thioxanthone | Not specified | ~405 | researchgate.net |

| 2,4-diethyl-thioxanthen-9-one derivatives | Acetonitrile | Various (in visible range) | mdpi.com |

| Thioxanthone derivatives (TX-B, TX-PA) | THF | ~380-400 | rsc.org |

Photophysical Characterization Techniques

The photophysical properties of this compound and its derivatives dictate their behavior upon absorption of light and are crucial for applications in areas like photocatalysis and materials science. Thioxanthen-9-one is known for its unique photophysical properties, including a high triplet energy and a relatively long triplet lifetime, which are key to its function as a photocatalyst.

Photophysical characterization involves a suite of techniques beyond simple absorption spectroscopy. Fluorescence spectroscopy is used to measure the emission of light from the excited singlet state (S1) back to the ground state (S0). This provides information on the emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). researchgate.net For many thioxanthenone derivatives, intersystem crossing (ISC) from the S1 state to the triplet state (T1) is a highly efficient process. The properties of this triplet state are often investigated using techniques like transient absorption spectroscopy. Studies on tetracyclic thioxanthenes have shown that increasing the level of π-conjugation makes the compounds more emissive. nih.gov The spectral and photophysical properties, including fluorescence, are often studied in various protic and aprotic solvents to understand the deactivation processes of the excited state. researchgate.net

Phosphorescence Spectroscopy at Low Temperatures

Phosphorescence spectroscopy at cryogenic temperatures, typically 77 K in a rigid glass matrix, is a powerful technique to probe the triplet excited state of molecules. For thioxanthone and its derivatives, this method provides valuable information on the energy of the lowest triplet state (T₁) and the nature of this excited state.

Studies on thioxanthen-9-one-10,10-dioxide, a related derivative, have shown a well-resolved phosphorescence spectrum at 77 K in an EPA (diethyl ether, isopentane, and ethanol) glass solution. The emission spectrum is characterized by a clear vibrational structure, which is typical for a triplet excited state with n,π* character originating from the carbonyl group. From the 0-0 emission band (the transition from the lowest vibrational level of the excited state to the lowest vibrational level of the ground state), the triplet energy can be accurately determined. For thioxanthen-9-one-10,10-dioxide, the 0-0 emission band is observed at approximately 432 nm, which corresponds to a triplet energy of 66.3 kcal/mol. The vibrational progression observed in the phosphorescence spectrum corresponds to the C=O stretching frequency, further confirming the n,π* nature of the emitting triplet state.

For this compound, it is anticipated that it would also exhibit phosphorescence at low temperatures. The presence of the hydroxyl group at the 1-position may introduce changes to the photophysical properties compared to the parent thioxanthone. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is possible and could influence the energy levels of the singlet and triplet states. This interaction could potentially lead to a red or blue shift in the phosphorescence spectrum and a change in the triplet state lifetime and quantum yield. However, without direct experimental data, these effects remain speculative.

Below is a table summarizing the phosphorescence data for a related thioxanthone derivative, which can serve as a reference for the expected properties of this compound.

| Compound | Solvent/Matrix | Temperature (K) | Phosphorescence Maximum (λmax) | Triplet Energy (ET) (kcal/mol) |

| Thioxanthen-9-one-10,10-dioxide | EPA | 77 | 432 nm (0-0 band) | 66.3 |

This table presents data for a related compound to provide an estimate of the expected phosphorescent properties of this compound.

Time-Resolved Laser Flash Photolysis for Excited State Dynamics

Time-resolved laser flash photolysis is a crucial technique for studying the dynamics of transient excited states, such as triplet states, which are often not observable by steady-state methods. This technique allows for the direct observation of the formation, decay, and reactivity of these short-lived species.

Laser flash photolysis studies on thioxanthone and its derivatives have provided detailed insights into their triplet state behavior in various solvents. Upon laser excitation, these compounds typically undergo efficient intersystem crossing from the initially populated singlet excited state to the triplet manifold. The resulting triplet-triplet (T-T) absorption spectrum, triplet lifetime, and quenching kinetics can then be monitored.

For thioxanthen-9-one-10,10-dioxide in a degassed acetonitrile solution, laser flash photolysis leads to the formation of its triplet excited state, which exhibits transient absorption maxima at approximately 375 nm and 520 nm. The lifetime of this triplet state was determined to be around 11 µs. The triplet state is readily quenched by oxygen and other triplet quenchers.

In the case of this compound, it is expected that laser flash photolysis would reveal a transient absorption spectrum characteristic of its triplet state. The wavelength of the T-T absorption maxima and the triplet lifetime would likely be influenced by the solvent polarity and the presence of the hydroxyl group. The potential for intramolecular hydrogen bonding in the 1-hydroxy derivative could affect the excited state dynamics, potentially altering the rates of intersystem crossing and triplet decay. Furthermore, in hydrogen-donating solvents, the triplet excited state of thioxanthones is known to be involved in hydrogen abstraction reactions, leading to the formation of a ketyl radical. The presence of the intramolecular hydroxyl group in this compound might influence its reactivity in such processes.

The following table summarizes the transient absorption data for a related thioxanthone derivative, which provides a basis for the expected excited state dynamics of this compound.

| Compound | Solvent | Transient Absorption Maxima (λmax) | Triplet Lifetime (τT) |

| Thioxanthen-9-one-10,10-dioxide | Acetonitrile | 375 nm, 520 nm | 11 µs |

This table presents data for a related compound to provide an estimate of the expected excited state properties of this compound.

Derivatives and Analogues of 1 Hydroxy 9h Thioxanthen 9 One: Synthesis and Structure Activity Relationship Studies

Synthesis of Functionalized 1-Hydroxy-9H-thioxanthen-9-one Derivatives

The synthesis of thioxanthone derivatives has evolved from traditional methods, often requiring harsh conditions, to more efficient and versatile strategies. nih.govnih.gov Modern approaches, including metal-catalyzed cross-coupling reactions and photocatalysis, have expanded the accessible chemical space for these compounds. chemistryviews.orgrsc.orgnih.govmdpi.com

The introduction of chirality into the thioxanthone scaffold can lead to compounds with specific stereoselective interactions with biological targets. Chiral thioxanthones have been utilized as organocatalysts in enantioselective photochemical reactions. For instance, a chiral thioxanthone has been successfully employed as an organocatalyst for visible-light-induced enantioselective intramolecular [2+2] photocycloaddition reactions. mdpi.com The synthesis of such molecules often involves attaching chiral auxiliaries or building blocks to the thioxanthone core. A common strategy involves the coupling of a functionalized thioxanthone, such as one bearing a carboxylic acid group, with chiral amines or amino alcohols to form a peptide bond. mdpi.com

Amino groups are crucial functional moieties that can significantly influence the biological activity of the thioxanthone core. Several synthetic routes are employed to introduce amino substituents.

Nucleophilic Aromatic Substitution (SNAr): Halogenated thioxanthones, particularly those activated by the electron-withdrawing carbonyl group, are excellent precursors for SNAr reactions. For example, 1-chloro-4-propoxy-9H-thioxanthen-9-one can undergo nucleophilic substitution with various secondary amines in an Ullmann-type C-N coupling reaction to yield 1-amino-substituted derivatives. researchgate.net This method allows for the synthesis of a library of compounds by varying the amine nucleophile.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. This method has been used to synthesize 2-(didodecylamino)-9H-thioxanthen-9-one from 2-bromo-9H-thioxanthen-9-one and didodecylamine. Similarly, nickel-catalyzed cross-coupling reactions have been developed, merging thioxanthone's role as a photocatalyst with nickel catalysis for efficient arylation. rsc.org

Other Methods: The reduction of nitro-thioxanthones is a common method for preparing primary amino-thioxanthones, which can be further functionalized. Additionally, Schiff base derivatives can be synthesized through the condensation reaction of an amino-thioxanthone with an aldehyde or ketone, or by reacting the ketone moiety of the thioxanthone core directly with an appropriate amine. For example, 2-bromo-9H-thioxanthen-9-one reacts with various amine compounds in the presence of glacial acetic acid to form Schiff bases. researchgate.net

| Starting Material | Reagents/Method | Product Type |

| 1-Chloro-4-propoxy-9H-thioxanthen-9-one | Secondary amines / Ullmann C-N coupling | 1-Amino-substituted thioxanthones researchgate.net |

| 2-Bromo-9H-thioxanthen-9-one | Didodecylamine / Buchwald-Hartwig amination | 2-Amino-substituted thioxanthones |

| Nitro-thioxanthone | Fe / Reduction | Primary aminothioxanthones |

| 2-Bromo-9H-thioxanthen-9-one | Amines / Glacial acetic acid | Schiff base derivatives researchgate.net |

Halogen and alkoxy groups serve as important handles for further functionalization and can modulate the electronic properties and lipophilicity of the thioxanthone molecule.

Halogenation: Halogenated thioxanthones are typically synthesized by reacting thiosalicylic acid with a halogenated aromatic compound, such as p-halotoluene, in concentrated sulfuric acid. researchgate.net Direct electrophilic halogenation of the thioxanthone or xanthone (B1684191) core is also a viable method. For instance, chloro-substituted hydroxyxanthones can be prepared via electrophilic substitution using N-chlorosuccinimide (NCS). ichem.md The tolerance of halogen atoms in certain synthetic methodologies, like aryne coupling, provides access to diverse halogenated skeletons that can be further modified via metal-catalyzed reactions like Suzuki and Heck couplings. nih.gov

Alkoxylation: Alkoxy groups are commonly introduced via Williamson ether synthesis, where a hydroxy-thioxanthone is treated with an alkyl halide in the presence of a base. mdpi.com For example, 4-(2-hydroxyethoxy)-3-methoxy-9H-xanthen-9-one was synthesized by reacting 3-methoxy-4-hydroxy-9H-xanthen-9-one with 2-bromoethanol (B42945) and sodium hydride. mdpi.com

The presence and position of hydroxyl groups on the thioxanthone scaffold are critical for many biological activities, including antioxidant and enzyme inhibitory effects. The synthesis of polyhydroxylated thioxanthones can be challenging due to the need for regioselective control. One common strategy involves the cyclodehydration of a substituted benzoic acid with a polyphenol. ichem.md For example, 2-hydroxy-4-methyl-thioxanthone has been prepared from 2,2'-dithiosalicylic acid and 3-methylphenol. researchgate.net Another approach involves a double aryne insertion into the C=S double bond of thioureas, followed by hydrolysis, which allows for the synthesis of a broad range of multisubstituted thioxanthones. chemistryviews.org Synthesis of specific isomers like 1,2-dihydroxy-9H-xanthen-9-one can be achieved through a multi-step process involving the coupling of methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol, followed by cyclization and final deprotection of the methoxy (B1213986) groups. mdpi.com

Oxidation of the sulfur atom in the thioxanthone ring to a sulfoxide (B87167) or, more commonly, a sulfone (10,10-dioxide) significantly alters the molecule's geometry and electronic properties. These thioxanthone 10,10-dioxides have applications as building blocks for fluorescent dyes and in organophotocatalysis. nih.gov The most common method for their preparation is the oxidation of a pre-formed thioxanthone using an oxidizing agent. nih.gov A more recent and modular approach involves a Palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones, which provides a direct route to the thioxanthone 10,10-dioxide core. nih.govchemrxiv.orgsemanticscholar.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of thioxanthone derivatives and understanding their mechanism of action. The anticancer activity of thioxanthones, for example, is highly dependent on the position and nature of substituents on the scaffold. nih.govresearchgate.net

Amino-Substitution: The introduction of amino groups can confer significant biological activity. For instance, a series of aminated thioxanthones were found to be effective inhibitors of P-glycoprotein (P-gp) and also exhibited growth inhibition in a chronic myelogenous leukemia cell line. researchgate.net Specifically, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one showed potent cytotoxicity against a doxorubicin-resistant cell line. researchgate.net The interaction between triplet-excited thioxanthone derivatives and amino acids like tryptophan and tyrosine has been shown to occur via an electron transfer process, which may contribute to their biological effects. nih.gov

Hydroxyl and Halogen Substitution: The addition of hydroxyl and chloro groups has been found to enhance anticancer activity against various cancer cell lines. researchgate.net The position of these substituents is crucial in determining the potency and selectivity of the compounds.

General Trends: The development of new antitumor thioxanthone derivatives has involved molecular modifications such as creating aza-thioxanthone isosteres and hybrid molecules. nih.gov These studies aim to enhance antitumor efficacy while dissociating it from toxicity. nih.gov Recently, thioxanthones have emerged as dual inhibitors, targeting both tumor cell growth and P-glycoprotein, a key protein in multidrug resistance. nih.gov Quantitative structure-activity relationship (QSAR) models are also being developed to predict the activity of new derivatives and guide future synthesis efforts. frontiersin.org

Influence of Hydroxyl Group Position and Substituent Patterns on Biological Activities

The position and pattern of substituents, particularly hydroxyl groups, on the thioxanthone scaffold are determinant factors for biological activity. researchgate.net The hydroxyl group is an electron-donating group by resonance and an electron-withdrawing group by induction, and its placement can alter the molecule's electron density distribution. mdpi.com

For this compound, the hydroxyl group at the C-1 position can form a strong intramolecular hydrogen bond with the carbonyl oxygen at C-9. mdpi.comnih.gov This interaction creates a stable six-membered ring, influencing the molecule's conformation and planarity, which can, in turn, affect its interaction with biological targets. The anticancer activity of thioxanthones has been shown to be dependent on the position and number of substituents. researchgate.net For example, studies on other flavonoids have shown that a hydroxyl group at a specific position can be strongly related to particular activities, such as the hepatoprotective effects associated with a C-3 hydroxyl group in galangin. researchgate.net

The introduction of other substituents alongside the hydroxyl group further modulates the biological profile. For instance, the addition of a chloro group to a hydroxyl-thioxanthone was found to enhance anticancer activity against various cancer cell lines. researchgate.net The synthesis of various aminothioxanthone derivatives, often starting from precursors like 1-chloro-4-hydroxy-9H-thioxanthen-9-one, allows for the exploration of a wide chemical space. These SAR studies are essential for identifying the optimal substitution patterns for desired therapeutic effects, such as antitumor or antimicrobial action. researchgate.netresearchgate.net

Below is a table illustrating how different substitution patterns on the thioxanthone core can lead to varied biological activities.

| Compound/Derivative | Substituent Pattern | Observed Biological Activity | Reference |

| Hycanthone (B1673430) | Hydroxymethyl and diethylaminoethylamino groups | Antischistosomal | researchgate.netresearchgate.net |

| Lucanthone (Prodrug of Hycanthone) | Methyl and diethylaminoethylamino groups | Antischistosomal | researchgate.netresearchgate.net |

| 1-Chloro-4-propoxy-9H-thioxanthen-9-one derivatives | C-1 amino substitution | Antitumor | nih.gov |

| Hydroxy- and Chloro-thioxanthones | One hydroxyl and one chloro group | Enhanced anticancer activity | researchgate.net |

| Trifluoromethyl thioxanthene (B1196266) derivatives | Trifluoromethyl and L-cysteine moieties | Antioxidant, Anticancer, COX-2 Inhibition | mdpi.com |

Impact of Steric and Electronic Parameters on Functional Efficacy

The functional efficacy of thioxanthone analogues is significantly governed by steric and electronic parameters. ubaya.ac.id These parameters influence how a molecule penetrates cell membranes, its solubility, and the strength of its interaction with a biological receptor. ubaya.ac.id

Steric parameters relate to the size and shape of the molecule and its substituents. ubaya.ac.id Bulky substituents can hinder the molecule's ability to fit into a receptor's binding site (steric hindrance), while a specific three-dimensional arrangement might be necessary for optimal interaction. The Tolman cone angle is a measure used to quantify the steric bulk of ligands. rsc.org In the synthesis of diketopyrrolopyrrole dyes, the presence of a methyl group adjacent to the linkage point caused steric strain that deplanarized the molecule, which in turn altered its photophysical properties. rsc.orgresearchgate.net Similarly, for thioxanthone derivatives, the size and spatial arrangement of substituents will dictate the complementarity with their biological targets, thereby affecting their functional efficacy. The coordination environment around a metal center, which can be analogous to a receptor binding pocket, is heavily influenced by the steric requirements of the surrounding ligands. nih.gov

Regression analysis in some studies has shown that steric parameters can have a more significant effect on biological activity than lipophilic and electronic parameters. ubaya.ac.id

Role of Chiral Centers in Modulating Biological Responses

Chirality, or the "handedness" of a molecule, is a fundamental aspect of medicinal chemistry because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, enantiomers (non-superimposable mirror images) of a drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. mdpi.com

Introducing chiral centers into the thioxanthone scaffold can lead to derivatives with stereospecific biological activities. The synthesis of chiral derivatives allows for the preparation of both enantiomers, enabling the study of enantioselectivity in biological assays. nih.gov Chiral materials can directly influence biological processes such as protein adsorption and cell adhesion, which can in turn regulate cell fate and behavior. mdpi.com

Recent research has focused on attaching thioxanthone moieties to chiral scaffolds to create bifunctional molecules. For example, a chiral phosphoric acid featuring two thioxanthone units was developed as a photocatalyst. nih.gov In this system, the chiral backbone creates a specific environment that allows for enantioface differentiation, leading to enantioselective chemical reactions. nih.govresearchgate.net The binding of a substrate to the chiral catalyst not only facilitates the reaction but also modulates the substrate's properties. nih.gov This principle can be extended to drug-receptor interactions, where the chiral center on a thioxanthone derivative would facilitate a specific and potentially more potent interaction with a biological target.

The development of synthetic chiral derivatives of xanthones (CDXs), close isosteres of thioxanthones, has been driven by the need to obtain libraries of compounds for SAR studies and to explore enantioselectivity. mdpi.comnih.gov

Correlation of Calculated Molecular Descriptors (e.g., LogP) with Activity Profiles

Molecular descriptors are numerical values that characterize the properties of a molecule. One of the most important physicochemical descriptors in drug design is the partition coefficient (LogP), which measures a compound's lipophilicity or hydrophobicity. Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The lipophilicity of thioxanthone derivatives can be determined experimentally using methods like reversed-phase thin-layer chromatography or calculated using computational models. nih.gov These experimental and calculated LogP values are then correlated with biological activity, often expressed as the half-maximal inhibitory concentration (IC50).

However, the correlation between LogP and biological activity is not always linear. In one study on curcuminoids, no consistent linear or logarithmic relationship was established between antiproliferative activity and lipophilicity. researchgate.net Despite this, the researchers observed that the most effective compounds possessed LogP values within a specific, discrete range. researchgate.net This suggests that an optimal lipophilicity exists for a given biological target; compounds that are too hydrophilic may not cross cell membranes, while those that are too lipophilic might be poorly soluble in aqueous media or be sequestered in fatty tissues. The calculated XLogP3 value for the parent compound, this compound, is 4.2. nih.gov

The table below shows a hypothetical correlation between LogP values and anticancer activity for a series of thioxanthone analogues, based on findings from related compound classes.

| Compound | Calculated LogP | Anticancer Activity (IC50, µM) | Comment |

| Analogue A | 3.22 | 1.5 | Good activity, within optimal LogP range |

| Analogue B | 4.63 | 2.1 | Moderate activity, at the higher end of optimal LogP |

| Analogue C | 5.50 | 15.2 | Poor activity, likely too lipophilic |

| Analogue D | 2.50 | 12.5 | Poor activity, likely not lipophilic enough for cell penetration |

This table is illustrative and based on general principles described in cited literature. researchgate.net

Principles for Rational Design of Bioactive Thioxanthone Analogues

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to predict the effects of a molecule and design it for a specific purpose. nih.gov This process integrates prior knowledge with computational methods to create target-oriented lead compounds. nih.gov The design of new thioxanthone analogues relies on a systematic approach grounded in the structure-activity relationships discussed in previous sections.

Key principles for the rational design of bioactive thioxanthone analogues include:

Scaffold Modification and Functionalization: Starting with the core 1-hydroxythioxanthone structure, specific sites are chosen for modification. SAR data guides the selection of substituents (e.g., halogens, amino groups, alkyl chains) and their optimal positions to enhance activity and selectivity. researchgate.net

Tuning Physicochemical Properties: Molecular descriptors like LogP are optimized to improve the ADME profile. The goal is to achieve a balance between lipophilicity for membrane transport and hydrophilicity for aqueous solubility. nih.govresearchgate.net

Exploitation of Steric and Electronic Effects: Substituents are chosen to create specific electronic properties (e.g., hydrogen bond donors/acceptors) and steric profiles that are complementary to the target's binding site. ubaya.ac.id

Introduction of Chirality: For targets where stereospecific interactions are important, chiral centers are introduced to enhance potency and reduce off-target effects. mdpi.comnih.gov

Computational Modeling: Techniques like molecular docking are used to predict the binding affinity and orientation of newly designed analogues within the active site of a target protein, such as a bacterial efflux pump or a protein kinase. nih.gov This allows for the virtual screening of many candidate molecules before committing to chemical synthesis.

A practical example of rational design is the development of a library of thioxanthones as potential bacterial efflux pump inhibitors. nih.gov The design was based on moieties known to be involved in efflux pump inhibition and on previously identified modulators of the human P-glycoprotein efflux pump. nih.gov This strategy of leveraging existing knowledge to design new, targeted molecules exemplifies the principles of rational drug design.

Applications in Advanced Materials Science and Organic Chemistry Non Bioactive Focus

Luminescent Properties for Organic Electroluminescent Devices

Following a comprehensive review of scientific literature and chemical databases, no specific research findings or data on the luminescent properties of 1-Hydroxy-9H-thioxanthen-9-one for applications in organic electroluminescent devices (OLEDs) are available.

The current body of scientific work in the field of organic electronics and materials science extensively details the luminescent properties of various derivatives of the 9H-thioxanthen-9-one core structure. Researchers have synthesized and characterized a wide array of these derivatives, modifying the primary structure to tune their photophysical characteristics for use as emitters, hosts, or other components in OLEDs. These studies provide detailed analyses of properties such as fluorescence, phosphorescence, quantum yields, and device performance metrics.

However, this extensive research has not specifically addressed the compound This compound . While spectral data from mass spectrometry and infrared spectroscopy for this compound are documented in chemical databases, there is a conspicuous absence of studies investigating its potential as a luminescent material for OLEDs. Consequently, no data tables detailing research findings on its electroluminescent behavior can be provided.

It is important to note that the focus of current research appears to be on the functionalization of the 9H-thioxanthen-9-one scaffold to achieve enhanced performance in organic electronic applications, rather than on the properties of the unsubstituted or simply hydroxylated parent compound itself.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for 1-Hydroxy-9H-thioxanthen-9-one and its Analogues

The development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a key focus of current research. Traditional methods for thioxanthone synthesis often involve multiple complex steps and harsh reaction conditions. acs.org Modern approaches, however, are increasingly centered on green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

One promising avenue is the use of photocatalytic oxidation under visible light. This metal-free approach can utilize molecular oxygen as a green oxidant to convert 9H-thioxanthenes to their corresponding thioxanthones with high to quantitative yields. rsc.orgmdpi.com This method offers a simple and environmentally friendly alternative to traditional oxidation techniques. rsc.org

Another innovative strategy involves the double aryne insertion into the carbon-sulfur double bond of thioureas. This method allows for the synthesis of complex and multisubstituted thioxanthones from readily available starting materials in a straightforward manner, potentially lowering production costs for derived drugs and industrial chemicals. acs.orgnih.gov

Furthermore, ultrasound-assisted green synthesis is gaining traction for the production of related heterocyclic compounds like xanthenes. researchgate.net This technique can lead to higher yields, faster reaction rates, and improved selectivity under milder conditions, offering a sustainable alternative to conventional synthetic methods. researchgate.net While not yet specifically reported for this compound, the adaptation of sonochemical strategies presents an exciting future direction.

| Method | Key Features | Potential Advantages |

| Visible-Light Photocatalytic Oxidation | Metal-free, uses molecular oxygen as an oxidant. rsc.org | Environmentally friendly, high yields, simple procedure. rsc.org |

| Double Aryne Insertion | Utilizes thioureas and o-silylaryl triflates. acs.org | Access to complex structures, fewer steps, potential for lower cost. acs.orgnih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to promote reactions. researchgate.net | Higher yields, faster reactions, milder conditions, eco-friendly. researchgate.net |

Advanced Mechanistic Elucidation of Reactivity and Biological Interactions at the Molecular Level

A deeper understanding of the reaction mechanisms and biological interactions of this compound at the molecular level is crucial for its future development. Thioxanthones are known to act as Type II photoinitiators, where the excited molecule interacts with a co-initiator to generate reactive species. rsc.org Mechanistic studies, often employing techniques like laser flash photolysis, are vital to unraveling the intricacies of these photochemical processes. pku.edu.cn

Research in this area focuses on distinguishing between different reaction pathways, such as energy transfer versus hydrogen atom transfer events. rsc.org For instance, the quenching of triplet thioxanthone by various molecules like amines, phenols, and alcohols has been investigated to understand the roles of electron transfer and hydrogen transfer in these reactions. pku.edu.cn

The interaction of thioxanthone derivatives with biological targets is another critical area of investigation. Molecular docking studies are being employed to explore the binding poses and inhibition mechanisms of thioxanthone derivatives with key enzymes, such as tyrosine kinases like PDGFR and EGFR, which are implicated in cancer. researchgate.net These studies provide insights into the specific molecular interactions that govern the biological activity of these compounds.

Rational Design of New Derivatives with Tuned Biological and Material Properties

The rational design of novel this compound derivatives with enhanced and specific biological and material properties is a highly active field of research. By strategically modifying the core thioxanthone structure, scientists can fine-tune its characteristics for a wide range of applications.

In medicinal chemistry, the thioxanthone scaffold is a fertile ground for discovering new therapeutic agents. Research is ongoing to develop derivatives with potential applications as anticancer, antimicrobial, and neuroprotective agents. For example, the introduction of different substituents can significantly impact the cytotoxic activity of thioxanthone derivatives. nih.gov Structure-activity relationship (QSAR) studies are instrumental in identifying the key structural features that contribute to their biological activity, guiding the design of more potent and selective compounds. nih.govnih.govinnovareacademics.in For instance, aminated thioxanthones have shown potent cell growth inhibitory activity in cancer cell lines. nih.gov

In the realm of materials science, the modification of the thioxanthone skeleton is being explored to develop novel photoredox catalysts and photoinitiators for polymerization processes. acs.orgmdpi.com By introducing amine substituents, for example, the photosensitivity of thioxanthone derivatives in the visible region can be increased. acs.org The ability to easily synthesize π-extended thioxanthones opens up new avenues for developing materials with enhanced electronic and optical properties, which could lead to more efficient organic semiconductors and light-absorbing materials. nih.gov

| Area of Application | Design Strategy | Desired Outcome |

| Medicinal Chemistry | Introduction of various substituents (e.g., amines, halogens). | Enhanced anticancer, antimicrobial, or neuroprotective activity. |

| Materials Science | Introduction of electron-donating groups (e.g., amines), extension of π-conjugation. acs.orgnih.gov | Improved photoinitiating efficiency, tuned electronic and optical properties. acs.orgnih.gov |

Integration of Multiscale Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental validation is becoming increasingly important for accelerating research on this compound and its analogs. Computational tools, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to investigate the photophysical, kinetic, and thermodynamic properties of thioxanthone derivatives. researchgate.net These calculations can provide valuable insights into the electronic transitions and reactivity of these molecules. researchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) analyses are powerful computational methods used to predict the biological activity of new derivatives. researchgate.netnih.gov By correlating the structural features of a series of compounds with their observed biological activity, QSAR models can be developed to predict the potency of newly designed molecules, thereby guiding synthetic efforts towards more promising candidates. nih.gov

Experimental techniques, such as X-ray crystallography, provide precise structural information that can be used to validate and refine computational models. nih.gov The integration of these multiscale approaches allows for a more comprehensive understanding of the structure-property relationships of thioxanthone derivatives, enabling more predictive and efficient research.

Exploration of Undiscovered Applications in Specialized Chemical Sciences

Beyond their established roles, researchers are actively exploring novel and specialized applications for this compound and its derivatives. The unique photochemical and biological properties of the thioxanthone scaffold make it an attractive candidate for a variety of emerging technologies.

One such area is the development of theranostic agents for cancer. Certain tetracyclic thioxanthene (B1196266) derivatives have been shown to accumulate intracellularly as bright fluorescent dyes, making them promising candidates for simultaneous diagnosis and therapy. nih.gov

The use of thioxanthone derivatives in photopolymerization and 3D printing is another rapidly advancing field. mdpi.com Their ability to act as efficient photoinitiators under visible light makes them valuable components in the development of high-performance photosensitive resins for stereolithography. mdpi.com

Furthermore, the thioxanthone framework is being investigated for its potential in developing molecular motors and other nanotechnology applications. nih.gov The ability to synthesize complex thioxanthone structures through novel synthetic methods could accelerate the development of these innovative molecular machines. nih.gov The versatility of the thioxanthone core suggests that many more specialized applications in areas such as organic electronics and sensor technology are yet to be discovered.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Hydroxy-9H-thioxanthen-9-one derivatives?

- Methodological Answer : Synthesis optimization often involves selecting efficient cyclization or halogenation steps. For example, cyclization of substituted benzonitriles (e.g., 2-chloro-6-(4-methoxyphenylthio)-benzonitrile) in a one-pot, two-step reaction can improve yields (up to 60%) compared to traditional methods . Additionally, isotopic labeling (e.g., carboxyl-14C) requires precise control of reaction conditions to ensure purity and stability, as demonstrated in fluorinated thioxanthenone derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, resolves substituent positioning and hydrogen bonding interactions, such as intramolecular bonds between proximal nitrogen and carbonyl oxygen atoms .

Advanced Research Questions

Q. How can 3D-QSAR models like CoMFA guide the design of thioxanthenone derivatives with enhanced bioactivity?

- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic parameters (log P) with biological activity. For instance, studies on antitumor thioxanthenones against pancreatic adenocarcinoma (Panc03) revealed that steric and electrostatic fields contribute equally (42% each) to activity, while hydrophobicity accounts for 16% . Alignment strategies (e.g., root-mean-square fitting) and semiempirical molecular orbital methods (PM3, AM1) are critical for model accuracy .

Q. What strategies resolve discrepancies between computational and experimental molecular geometries in thioxanthenone derivatives?